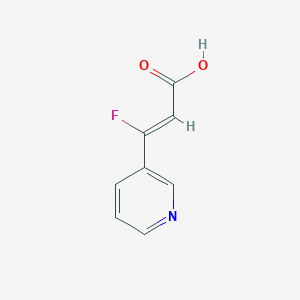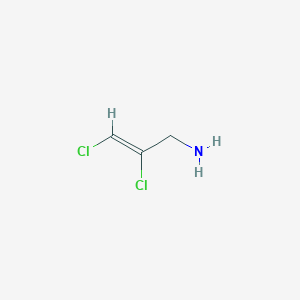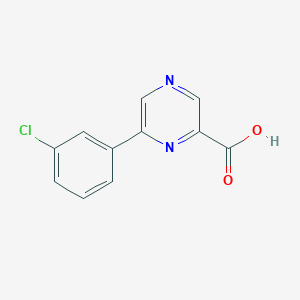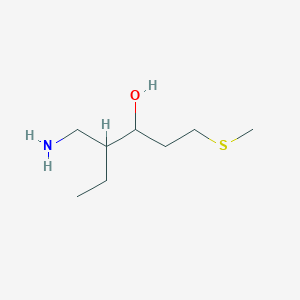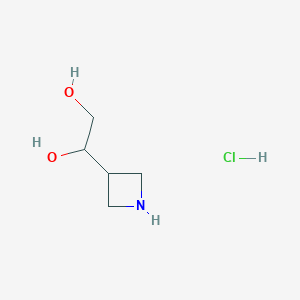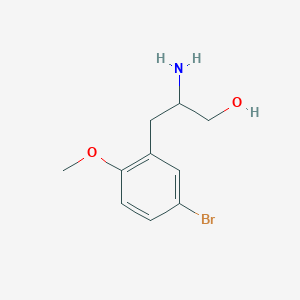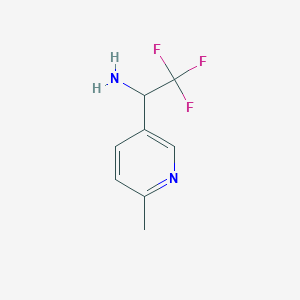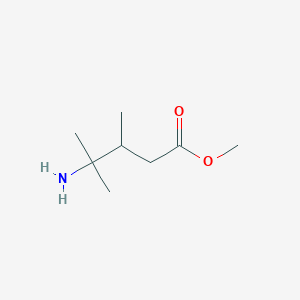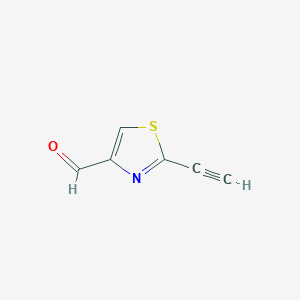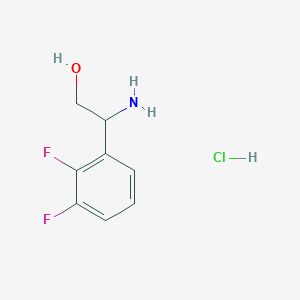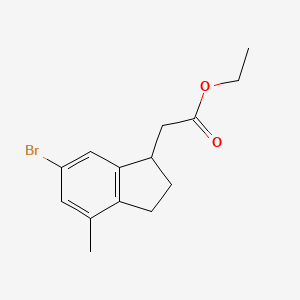
ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters. It features a brominated indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the bromine atom and the ester functional group makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:
-
Bromination of 4-methyl-2,3-dihydro-1H-indene: : This step involves the bromination of 4-methyl-2,3-dihydro-1H-indene using bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Esterification: : The brominated intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atom in ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
-
Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohol.
-
Oxidation Reactions: : Oxidation of the indene moiety can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Major Products
Substitution: Various substituted ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetates.
Reduction: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)ethanol.
Oxidation: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate derivatives with carboxylic acid or ketone functionalities.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
-
Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can be compared with other brominated indene derivatives and esters:
Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
Ethyl 2-(6-chloro-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate:
The unique combination of the bromine atom and the ester group in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H17BrO2 |
|---|---|
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H17BrO2/c1-3-17-14(16)7-10-4-5-12-9(2)6-11(15)8-13(10)12/h6,8,10H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
OZURUMSYNJLNJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1CCC2=C1C=C(C=C2C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
